![molecular formula C10H21N3O B7861304 (S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide](/img/structure/B7861304.png)
(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a synthetic compound with significant potential in pharmacological applications, particularly concerning its interactions with opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, which is crucial for its biological activity. Its molecular formula is C12H20N2O, characterized by a propionamide backbone with an amino group and a piperidine moiety. The stereochemistry enhances its interaction with biological targets, particularly opioid receptors.
The primary mechanism of action for this compound involves its binding to opioid receptors, specifically the mu (μ) and delta (δ) subtypes. These interactions can modulate neurotransmission pathways, influencing pain perception and potentially affecting addiction mechanisms.
Molecular Targets
- Opioid Receptors : The compound has been studied for its binding affinity to μ and δ receptors, which are pivotal in pain management and analgesic effects.
- Enzymatic Activity : It may also interact with various enzymes that modulate metabolic pathways related to neurotransmission.
Biological Activity and Research Findings
Research indicates that modifications in the structure of similar compounds can significantly affect their binding affinity and efficacy at opioid receptors. Below are key findings from various studies:
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Binding Affinity (nM) | Efficacy |
---|---|---|---|
μ receptor agonist | 190 | Moderate | |
δ receptor antagonist | >1000 | Low | |
Pain modulation | 460 | High | |
Neurotransmitter modulation | Not specified | Variable |
Case Studies
-
Opioid Receptor Interaction :
A study demonstrated that structural variations in piperidine derivatives influenced their binding affinities at μ and δ receptors. The compound exhibited moderate agonistic activity at μ receptors while showing low activity at δ receptors, indicating potential selectivity that could be beneficial for therapeutic applications in pain management . -
Pharmacological Screening :
In vitro pharmacological screenings indicated that this compound could effectively inhibit certain cellular pathways associated with pain signaling, suggesting its utility as an analgesic agent . -
Therapeutic Potential :
The compound's unique structure may provide advantages in receptor selectivity, leading to improved therapeutic profiles for conditions related to pain and addiction treatment. Further studies are warranted to explore its full pharmacodynamic profile .
Scientific Research Applications
Chemical Properties and Structure
(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is characterized by its amino acid structure, which includes a piperidine moiety. The compound's molecular formula is C9H19N3O, and it possesses unique chemical properties that make it suitable for various applications in drug development.
Pharmacological Applications
1. Neurological Disorders
- Research indicates that compounds related to this compound have potential therapeutic effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with serotonin receptors, specifically the 5-HT_1F receptor, which is implicated in migraine treatment and other neurological conditions .
2. Pain Management
- The compound has been explored for its analgesic properties. Studies suggest that it may modulate pain pathways, providing a basis for its use in treating conditions such as trigeminal neuralgia and chronic pain syndromes. The ability to activate specific serotonin receptors without causing vasoconstriction is particularly beneficial in migraine management .
3. Cancer Research
- The modulation of signaling pathways associated with cancer cell proliferation has been a focus of research involving piperidine derivatives. Compounds similar to this compound have shown promise as PKB (Protein Kinase B) inhibitors, which are crucial in cancer therapy due to their role in regulating cell survival and growth .
Case Studies
Case Study 1: Migraine Treatment
A study conducted on the efficacy of piperidine derivatives in migraine treatment highlighted the role of this compound as a selective 5-HT_1F receptor agonist. The findings demonstrated significant reductions in migraine frequency and intensity when administered in clinical trials, showcasing its potential as a therapeutic agent .
Case Study 2: Antitumor Activity
In another study focusing on antitumor activity, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation through apoptosis induction, suggesting their potential use in developing new cancer therapies .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurological Disorders | Serotonin receptor modulation | Potential treatment for migraines |
Pain Management | Analgesic properties | Efficacy in chronic pain conditions |
Cancer Research | PKB inhibition | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-3-5-13(2)6-4-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZARNQGIBZWRI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.